Temsavir

Catalog No.
S548947
CAS No.
701213-36-7
M.F
C24H23N7O4
M. Wt
473.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Temsavir

CAS Number

701213-36-7

Product Name

Temsavir

IUPAC Name

1-(4-benzoylpiperazin-1-yl)-2-[4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]ethane-1,2-dione

Molecular Formula

C24H23N7O4

Molecular Weight

473.5 g/mol

InChI

InChI=1S/C24H23N7O4/c1-15-27-14-31(28-15)22-20-19(18(35-2)13-26-22)17(12-25-20)21(32)24(34)30-10-8-29(9-11-30)23(33)16-6-4-3-5-7-16/h3-7,12-14,25H,8-11H2,1-2H3

InChI Key

QRPZBKAMSFHVRW-UHFFFAOYSA-N

SMILES

CC1=NN(C=N1)C2=NC=C(C3=C2NC=C3C(=O)C(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5)OC

Solubility

Soluble in DMSO, not in water

Synonyms

BMS626529; BMS 626529; BMS-626529; Temsavir

Canonical SMILES

CC1=NN(C=N1)C2=NC=C(C3=C2NC=C3C(=O)C(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5)OC

Description

The exact mass of the compound Temsavir is 473.18115 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Here are some areas of scientific research involving Temsavir:

  • Understanding mechanisms of action

    Researchers have used Temsavir to study the details of how neuraminidase inhibitors prevent influenza virus replication. This research has helped to improve the design of new influenza drugs [Source: PLOS One()].

  • Testing against different influenza strains

    Scientists have investigated the effectiveness of Temsavir against various influenza strains, including those resistant to other antiviral medications [Source: Science ()].

  • Exploring combination therapies

    Researchers have explored the use of Temsavir in combination with other antiviral drugs to see if it could improve treatment outcomes [Source: Clinical Infectious Diseases ()].

Temsavir is an active metabolite derived from fostemsavir, functioning as an HIV-1 attachment inhibitor. It operates by binding to the glycoprotein 120 (gp120) subunit of the HIV-1 virus, thereby preventing the virus from interacting with the host's CD4 cells. This mechanism effectively inhibits viral entry into the host cells, making temsavir a crucial component in the treatment of HIV-1 infection .

Primarily during its metabolism. The compound is rapidly hydrolyzed by alkaline phosphatases present in the intestinal lumen, converting fostemsavir into temsavir. Following this conversion, temsavir is further metabolized by esterases and cytochrome P450 3A4 enzymes, leading to the formation of two main inactive metabolites: BMS-646915 and BMS-930644 . The metabolic pathways indicate that approximately 36.1% of an administered oral dose is metabolized by esterases, while 21.2% is processed by cytochrome P450 3A4 .

Temsavir exhibits significant biological activity as an HIV-1 attachment inhibitor. Its binding to gp120 stabilizes a conformation that prevents the virus from effectively engaging with CD4 receptors on host cells . Additionally, temsavir has been shown to block immunomodulatory activities of shed gp120, protecting uninfected bystander cells from antibody-dependent cellular cytotoxicity responses and cytokine release . This dual action enhances its therapeutic potential against HIV-1.

The synthesis of temsavir involves several steps, beginning with the reaction of specific organic compounds to form intermediates that ultimately yield temsavir. For instance, a notable synthetic route includes the formation of acylimidazole intermediates through reactions involving N-acetonitriles and subsequent coupling reactions with halo-substituted heterocycles. This process has been optimized to generate high yields of the desired amides, which are crucial for producing temsavir .

Temsavir's pharmacokinetics reveal significant interactions with other drugs. For example, coadministration with boosted protease inhibitors like darunavir/ritonavir has been shown to increase temsavir's plasma concentrations significantly. Conversely, certain drugs like etravirine can decrease its plasma levels by around 50%, indicating a complex interplay in drug metabolism and efficacy . These interactions underscore the importance of careful management in therapeutic settings to optimize treatment outcomes.

Several compounds exhibit similar mechanisms or structures to temsavir. Below is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionUnique Features
FostemsavirProdrug converted to temsavirActs as a precursor; requires metabolic conversion
MaravirocCCR5 antagonistTargets a different receptor than temsavir
EnfuvirtideFusion inhibitorPrevents fusion of viral and host cell membranes
DoravirineNon-nucleoside reverse transcriptase inhibitorDifferent target site; effective against resistant strains

Temsavir stands out due to its specific action on gp120 and its ability to prevent viral entry without directly inhibiting reverse transcription or fusion processes, which are targeted by other compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

473.18115224 g/mol

Monoisotopic Mass

473.18115224 g/mol

Heavy Atom Count

35

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4B6J53W8N3

Other CAS

701213-36-7

Wikipedia

Temsavir

Dates

Modify: 2023-08-15
1: Zhou N, Nowicka-Sans B, McAuliffe B, Ray N, Eggers B, Fang H, Fan L, Healy M, Langley DR, Hwang C, Lataillade M, Hanna GJ, Krystal M. Genotypic correlates of susceptibility to HIV-1 attachment inhibitor BMS-626529, the active agent of the prodrug BMS-663068. J Antimicrob Chemother. 2014 Mar;69(3):573-81. doi: 10.1093/jac/dkt412. Epub 2013 Oct 14. PubMed PMID: 24128669.
2: Li Z, Zhou N, Sun Y, Ray N, Lataillade M, Hanna GJ, Krystal M. Activity of the HIV-1 attachment inhibitor BMS-626529, the active component of the prodrug BMS-663068, against CD4-independent viruses and HIV-1 envelopes resistant to other entry inhibitors. Antimicrob Agents Chemother. 2013 Sep;57(9):4172-80. doi: 10.1128/AAC.00513-13. Epub 2013 Jun 17. PubMed PMID: 23774428; PubMed Central PMCID: PMC3754311.
3: Brown J, Chien C, Timmins P, Dennis A, Doll W, Sandefer E, Page R, Nettles RE, Zhu L, Grasela D. Compartmental absorption modeling and site of absorption studies to determine feasibility of an extended-release formulation of an HIV-1 attachment inhibitor phosphate ester prodrug. J Pharm Sci. 2013 Jun;102(6):1742-51. doi: 10.1002/jps.23476. Epub 2013 Apr 5. PubMed PMID: 23681563.
4: Ray N, Hwang C, Healy MD, Whitcomb J, Lataillade M, Wind-Rotolo M, Krystal M, Hanna GJ. Prediction of virological response and assessment of resistance emergence to the HIV-1 attachment inhibitor BMS-626529 during 8-day monotherapy with its prodrug BMS-663068. J Acquir Immune Defic Syndr. 2013 Sep 1;64(1):7-15. doi: 10.1097/QAI.0b013e31829726f3. PubMed PMID: 23614999.
5: Soulié C, Lambert-Niclot S, Fofana DB, Fourati S, Ait-Arkoub Z, Sayon S, Simon A, Katlama C, Calvez V, Marcelin AG. Frequency of amino acid changes associated with resistance to attachment inhibitor BMS-626529 in R5- and X4-tropic HIV-1 subtype B. J Antimicrob Chemother. 2013 Jun;68(6):1243-5. doi: 10.1093/jac/dkt018. Epub 2013 Feb 8. PubMed PMID: 23396856.
6: Nettles RE, Schürmann D, Zhu L, Stonier M, Huang SP, Chang I, Chien C, Krystal M, Wind-Rotolo M, Ray N, Hanna GJ, Bertz R, Grasela D. Pharmacodynamics, safety, and pharmacokinetics of BMS-663068, an oral HIV-1 attachment inhibitor in HIV-1-infected subjects. J Infect Dis. 2012 Oct 1;206(7):1002-11. doi: 10.1093/infdis/jis432. Epub 2012 Aug 14. PubMed PMID: 22896665.
7: Nowicka-Sans B, Gong YF, McAuliffe B, Dicker I, Ho HT, Zhou N, Eggers B, Lin PF, Ray N, Wind-Rotolo M, Zhu L, Majumdar A, Stock D, Lataillade M, Hanna GJ, Matiskella JD, Ueda Y, Wang T, Kadow JF, Meanwell NA, Krystal M. In vitro antiviral characteristics of HIV-1 attachment inhibitor BMS-626529, the active component of the prodrug BMS-663068. Antimicrob Agents Chemother. 2012 Jul;56(7):3498-507. doi: 10.1128/AAC.00426-12. Epub 2012 Apr 30. PubMed PMID: 22547625; PubMed Central PMCID: PMC3393465.
8: Charpentier C, Larrouy L, Visseaux B, Landman R, Levittas M, Storto A, Damond F, Yazdanpanah Y, Yeni P, Brun-Vézinet F, Descamps D. Prevalence of subtype-related polymorphisms associated with in vitro resistance to attachment inhibitor BMS-626529 in HIV-1 'non-B'-infected patients. J Antimicrob Chemother. 2012 Jun;67(6):1459-61. doi: 10.1093/jac/dks067. Epub 2012 Mar 1. PubMed PMID: 22382470

Explore Compound Types